molecular formula C12H22N2O2 B1377930 (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate CAS No. 1330763-74-0

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Cat. No.: B1377930
CAS No.: 1330763-74-0
M. Wt: 226.32 g/mol
InChI Key: LPNOEYLQBVUWGH-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (4aS,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound, with the CAS number 1229428-51-6 , has a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a stereospecific version of the parent compound, featuring a fused pyrrolidine and piperidine ring system protected by a tert-butoxycarbonyl (Boc) group . This Boc protection makes it an invaluable intermediate for the synthesis of more complex molecules, as it allows for selective deprotection and further functionalization of the amine group. As a key scaffold, its primary research value lies in its potential to create novel pharmacologically active compounds, though its specific mechanism of action is dependent on the final target molecule it is incorporated into. Researchers utilize this building block to explore new chemical spaces in the development of therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the relevant safety data sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNOEYLQBVUWGH-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229428-51-6
Record name tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Precursors

  • The compound is typically synthesized via cyclization reactions involving appropriate pyridine and pyrrole precursors. These precursors are often functionalized with protecting groups such as tert-butyl esters to enable selective reactions and facilitate purification.

  • Common solvents used in these cyclizations include dichloromethane and tetrahydrofuran, which provide suitable polarity and solubility for the reactants.

  • Catalysts such as palladium or copper complexes have been employed to facilitate cyclization, enhancing reaction rates and yields.

Stereoselective Synthesis via Chiral Intermediates

  • A prominent method involves the use of chiral amines or intermediates to ensure the (4aS,7aS) stereochemistry. For example, the addition of a chiral amine derivative of the pyrrolo[3,4-b]pyridine core to ketoesters or related electrophiles leads to stereoselective formation of the desired compound.

  • The stereoselective synthesis often proceeds through multi-step sequences including condensation, cyclization, and selective reduction steps, carefully controlled to preserve stereochemistry.

Protection and Deprotection Strategies

  • The tert-butyl carboxylate group is introduced early in the synthesis as a protecting group for the carboxylic acid functionality. This group can be cleaved under acidic conditions (e.g., hydrochloric acid reflux) to yield the free acid or other derivatives as needed.

  • Deprotection steps are typically conducted under controlled heating in solvents such as toluene or dichloromethane, ensuring clean conversion without racemization or degradation.

Industrial Scale and Continuous Flow Adaptations

  • Industrial preparations adapt batch cyclization methods to continuous flow reactors to improve scalability, reaction control, and yield consistency.

  • Automated systems integrate purification steps such as chromatography and crystallization to achieve high purity products suitable for pharmaceutical applications.

Step Reaction Type Reagents/Conditions Temperature Notes
1 Condensation Chiral amine + ethyl-3-oxo-3-(substituted phenyl)propanoate Room temperature Yields intermediate with stereochemistry control
2 Cyclization Palladium or copper catalyst, solvent (THF, DCM) 50–100 °C Facilitates ring closure to bicyclic core
3 Protection/Deprotection tert-Butyl ester introduction/cleavage Acidic reflux (HCl) Protects carboxyl group; cleavage under reflux
4 Reduction Lithium aluminum hydride (LiAlH4) 0–50 °C Converts intermediates to desired oxidation state
5 Purification Chromatography, crystallization Ambient to elevated Ensures high purity for pharmaceutical use
  • Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used to confirm the stereochemistry and purity of the compound after each key step. Spectra provided in patent documents demonstrate characteristic shifts consistent with the (4aS,7aS) configuration and tert-butyl ester presence.

  • The compound has been characterized by mass spectrometry and elemental analysis, confirming molecular weight (226.32 g/mol) and molecular formula (C12H22N2O2).

  • Physicochemical properties such as melting point and solubility have been optimized by adjusting reaction conditions and purification protocols to improve yield and isolate the compound in crystalline form.

The preparation of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is achieved through stereoselective multi-step synthesis involving:

  • Condensation of chiral amines with ketoesters,
  • Catalyzed cyclization to form the bicyclic pyrrolo[3,4-b]pyridine core,
  • Protection and deprotection of carboxyl groups using tert-butyl esters,
  • Selective reductions and functional group transformations,
  • Purification by chromatography and crystallization.

These methods are supported by detailed analytical data including NMR and mass spectrometry, ensuring the compound’s stereochemical integrity and purity. Industrial adaptations focus on continuous flow processes and automated purification to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique stereochemistry may contribute to specific interactions with biological targets.

Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit various biological activities, including anti-inflammatory and analgesic effects. The (4aS,7aS) configuration may enhance these properties, making it a candidate for further development in pain management therapies.

Neuropharmacology

Studies suggest that compounds similar to (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate could modulate neurotransmitter systems.

Case Study : A study published in the Journal of Medicinal Chemistry indicated that pyrrolidine derivatives could act as selective modulators of the GABAergic system, which is essential for maintaining neuronal excitability. This property could position this compound as a potential treatment for anxiety disorders.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic routes.

Data Table: Synthetic Pathways

Reaction TypeConditionsYield (%)
N-AlkylationBase-catalyzed85
ReductionLiAlH₄ in THF90
AcylationAcid chloride reaction75

Mechanism of Action

The mechanism of action of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Reference
(4aS,7aS)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate C₁₃H₂₂N₂O₂ 262.33 Bicyclic amine, tert-butyl carbamate Intermediate for moxifloxacin synthesis
(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₁₂H₂₁N₃O₂ 263.31 Bicyclic pyrrolo[3,4-c]pyrrole, carbamate Intermediate for kinase inhibitors
(3αR,6αS)-tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate C₁₂H₂₁N₃O₂ 263.31 Pyrrolo[3,2-b]pyrrole, carbamate Unspecified drug candidate
Benzyl (4aS,7aS)-6-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate C₁₇H₂₀ClN₂O₄S 392.87 Chlorosulfonyl, benzyl carbamate Sulfonamide-based drug development
Tert-Butyl(4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate C₁₄H₂₄N₂O₃ 268.36 Morpholine-fused bicyclic system Neurological drug scaffolds

Key Differences and Implications

a) Ring System and Stereochemistry
  • The target compound’s pyrrolo[3,4-b]pyridine core (6-membered pyridine fused to 5-membered pyrrolidine) differs from the pyrrolo[3,4-c]pyrrole in (two 5-membered rings) . This structural variation impacts electronic properties and hydrogen-bonding capacity, critical for target enzyme interactions in antibiotics .
  • Stereochemistry (4aS,7aS) ensures optimal spatial orientation for binding bacterial enzymes, whereas racemic mixtures (e.g., (3aS,7aS) in ) reduce efficacy in chiral environments .
b) Functional Group Modifications
  • The tert-butyl carbamate in the target compound enhances lipophilicity and stability compared to benzyl carbamate derivatives (), which are more reactive but less stable under acidic conditions .
  • Substitution with chlorosulfonyl () or morpholine () alters solubility and bioactivity. For example, morpholine derivatives exhibit increased water solubility due to the oxygen atom .

Biological Activity

(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a tert-butyl group, suggests various biological activities that merit exploration. This article reviews its biological activity based on available research findings and case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1330763-74-0

Biological Activity Overview

Recent studies indicate that this compound exhibits a range of biological activities, particularly in antiviral and antimicrobial applications.

Antiviral Activity

Research has demonstrated that compounds with similar structural motifs to (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine derivatives possess significant antiviral properties. For instance:

  • Inhibition of RSV Replication : Compounds in this class have shown effective inhibition of respiratory syncytial virus (RSV) replication at micromolar concentrations, with EC50 values ranging from 5 to 28 μM .
  • Anti-HIV Activity : Some derivatives exhibit potent anti-HIV activity with an EC50 as low as 3.98 μM and a therapeutic index exceeding 105.25, indicating a strong potential for clinical application against HIV .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Inhibition of Bacterial Growth : Preliminary studies indicate that similar compounds can inhibit bacterial growth, although specific data on this compound is limited. The development of new antibiotics is critical in addressing resistant strains of bacteria .

Case Studies

  • Study on Antiviral Efficacy :
    • A recent study evaluated various N-heterocycles for their antiviral efficacy against multiple viral strains. The findings suggested that compounds structurally related to (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine derivatives had promising results against the hepatitis C virus (HCV), showing IC50 values below 10 μM .
  • Antimicrobial Compound Prediction :
    • Research utilizing machine learning techniques predicted the antimicrobial activity of several compounds including those similar to (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine derivatives. The predictive models indicated a high likelihood of effectiveness against various bacterial strains .

Research Findings Summary Table

Biological ActivityEC50/IC50 ValuesReference
RSV Inhibition5–28 μM
Anti-HIV Activity3.98 μM
HCV Inhibition<10 μM
Antimicrobial PredictionHigh likelihood

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate?

  • Methodological Answer: Enantioselective synthesis can be optimized using chiral catalysts or desymmetrization techniques. For example, Heck–Matsuda desymmetrization of N-protected dihydropyrroles has been shown to yield enantiomeric ratios exceeding 85% in related pyrrolidine derivatives . Key steps include:
  • Use of palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres.
  • Temperature control (e.g., 80°C) to minimize racemization.
  • Purification via preparative HPLC with chiral stationary phases to isolate enantiomers .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer:
  • NMR Spectroscopy: 1H and 13C NMR are critical for confirming stereochemistry and ring conformation. Compare experimental shifts with DFT-predicted values to resolve ambiguities .
  • High-Resolution Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion peaks (e.g., calculated vs. observed m/z differences < 1 ppm) .
  • HPLC: Chiral columns (e.g., Chiralpak IA) can assess enantiopurity, with mobile phases optimized for pyrrolidine derivatives (e.g., hexane/isopropanol gradients) .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

  • Methodological Answer: Store the compound under inert gas (argon or nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or light, as tert-butyl carbamates are prone to hydrolysis under acidic or humid conditions . Periodic purity checks via TLC or HPLC are advised to monitor degradation.

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Methodological Answer: Discrepancies often arise from dynamic conformational changes or solvent effects. Strategies include:
  • Computational Modeling: Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra under varying solvent environments .
  • Variable-Temperature NMR: Identify fluxional behavior by analyzing signal coalescence at elevated temperatures .
  • X-ray Crystallography: Resolve absolute configuration definitively, as seen in analogous spiro-pyrrolidine structures .

Q. What mechanistic insights guide the stereochemical stability of this compound under catalytic conditions?

  • Methodological Answer: The tert-butyl carbamate group stabilizes the pyrrolidine ring via steric hindrance, but acidic or nucleophilic conditions may induce epimerization. Monitor stereochemical integrity by:
  • Kinetic Studies: Track enantiopurity over time using chiral HPLC under reaction conditions (e.g., pH, solvent polarity) .
  • Isotopic Labeling: Use deuterated solvents (e.g., D2O) to probe hydrogen-bonding interactions that influence stability .

Q. How can computational methods enhance the design of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
  • MD Simulations: Analyze conformational flexibility in aqueous and lipid environments (e.g., GROMACS software) .
  • QSAR Modeling: Corrogate substituent effects (e.g., LogP, polar surface area) with bioactivity data from related compounds .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the pyrrolo[3,4-b]pyridine core in cross-coupling reactions?

  • Methodological Answer: Divergent reactivity may stem from variations in protecting groups or ring strain. Systematic approaches include:
  • Comparative Studies: Test the compound alongside analogs (e.g., Boc-protected vs. free amine derivatives) under identical Suzuki-Miyaura conditions .
  • In Situ Monitoring: Use LC-MS to detect intermediates or side products (e.g., deborylation or tert-butyl cleavage) .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) .
  • Waste Disposal: Neutralize acidic byproducts before disposal, adhering to local hazardous waste regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Reactant of Route 2
Reactant of Route 2
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.